molecular formula C6H5ClFNO3S B6604848 6-chloro-5-methoxypyridine-3-sulfonylfluoride CAS No. 2138311-59-6

6-chloro-5-methoxypyridine-3-sulfonylfluoride

Cat. No.: B6604848
CAS No.: 2138311-59-6
M. Wt: 225.63 g/mol
InChI Key: HRAHNFWXINBCGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-chloro-5-methoxypyridine-3-sulfonylfluoride typically involves the reaction of 6-chloro-5-methoxypyridine-3-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of an appropriate solvent and temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-chloro-5-methoxypyridine-3-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles like amines, alcohols, and thiols.

Scientific Research Applications

6-chloro-5-methoxypyridine-3-sulfonylfluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-chloro-5-methoxypyridine-3-sulfonylfluoride exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects .

Comparison with Similar Compounds

6-chloro-5-methoxypyridine-3-sulfonylfluoride can be compared with other similar compounds such as:

Properties

IUPAC Name

6-chloro-5-methoxypyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAHNFWXINBCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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